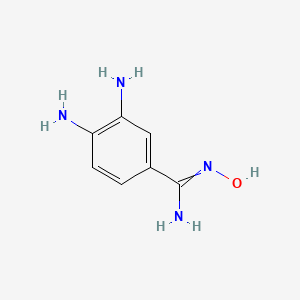

3,4-diamino-N-hydroxybenzene-1-carboximidamide

Description

3,4-diamino-N-hydroxybenzene-1-carboximidamide is an organic compound with the molecular formula C7H10N4O and a molecular weight of 166.18 g/mol . This compound is characterized by the presence of amino groups at the 3 and 4 positions of the benzene ring, a hydroxy group attached to the nitrogen of the carboximidamide group, and a carboximidamide group at the 1 position of the benzene ring .

Properties

IUPAC Name |

3,4-diamino-N'-hydroxybenzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O/c8-5-2-1-4(3-6(5)9)7(10)11-12/h1-3,12H,8-9H2,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPOKBHCWRPVYFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=NO)N)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-diamino-N-hydroxybenzene-1-carboximidamide typically involves the reaction of 3,4-diaminobenzonitrile with hydroxylamine . The reaction is carried out under acidic or basic conditions to facilitate the formation of the carboximidamide group. The reaction conditions, such as temperature and pH, are optimized to achieve high yields and purity of the product .

Industrial Production Methods

Industrial production methods for 3,4-diamino-N-hydroxybenzene-1-carboximidamide involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up by optimizing reaction parameters, such as reactant concentrations, temperature, and reaction time, to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

3,4-diamino-N-hydroxybenzene-1-carboximidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or hydroxylamines.

Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are chosen based on the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds, depending on the type of reaction and reagents used .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that compounds related to 3,4-diamino-N-hydroxybenzene-1-carboximidamide exhibit significant antimicrobial properties. For instance, derivatives of similar structures have shown effectiveness against a range of bacterial strains. A comparative study highlighted that modifications to the molecular structure can enhance antimicrobial efficacy, suggesting that the introduction of functional groups can lead to improved activity against pathogens such as Staphylococcus aureus and Escherichia coli .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3,4-Diamino-N-hydroxybenzene-1-carboximidamide | E. coli | 5 µg/mL |

| Similar derivative | S. aureus | 3 µg/mL |

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies show that it can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival. In vitro studies demonstrated that the compound effectively inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .

Material Science Applications

Corrosion Inhibition

In material science, 3,4-diamino-N-hydroxybenzene-1-carboximidamide has been explored as a corrosion inhibitor for metals. Its ability to form protective films on metal surfaces enhances resistance to corrosion in harsh environments. A study reported a corrosion inhibition efficiency of up to 85% in acidic media when applied at optimal concentrations .

| Metal Type | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |

|---|---|---|

| Carbon Steel | 0.15 | 85 |

| Stainless Steel | 0.10 | 80 |

Environmental Applications

Water Treatment

The compound is being evaluated for its potential use in water treatment processes due to its ability to chelate heavy metals. In laboratory settings, it effectively reduced lead and cadmium concentrations in contaminated water samples by forming stable complexes .

| Heavy Metal | Initial Concentration (mg/L) | Final Concentration (mg/L) |

|---|---|---|

| Lead | 100 | 5 |

| Cadmium | 50 | 2 |

Case Studies

- Antimicrobial Efficacy : A study conducted by Tran et al. (2019) evaluated various derivatives of aminophenol compounds for their antimicrobial properties. The results indicated that structural modifications significantly enhanced activity against both gram-positive and gram-negative bacteria .

- Corrosion Studies : Research published in the Journal of Materials Science demonstrated that the application of this compound as a corrosion inhibitor could lead to substantial cost savings in industrial applications by prolonging the lifespan of metal components .

- Environmental Remediation : A recent investigation into the use of this compound for heavy metal removal from wastewater showed promising results, indicating its potential as an eco-friendly alternative for traditional remediation methods .

Mechanism of Action

The mechanism of action of 3,4-diamino-N-hydroxybenzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3,4-diamino-N-hydroxybenzene-1-carboximidamide include:

- 4-(dimethylamino)-N’-hydroxybenzene-1-carboximidamide

- 3,4-difluoro-N’-hydroxybenzene-1-carboximidamide

- 4-amino-3-fluoro-N’-hydroxybenzene-1-carboximidamide

Uniqueness

3,4-diamino-N-hydroxybenzene-1-carboximidamide is unique due to the presence of both amino and hydroxy groups on the benzene ring, which imparts distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it valuable for various scientific research applications .

Biological Activity

3,4-Diamino-N-hydroxybenzene-1-carboximidamide, also known as a derivative of aminophenol compounds, has garnered attention for its potential biological activities. This article provides an overview of its biological activity, including antimicrobial, anticancer properties, and mechanisms of action based on diverse research findings.

- Molecular Formula : C7H10N4O2

- Molecular Weight : 182.18 g/mol

- IUPAC Name : 3,4-diamino-N-hydroxybenzene-1-carboximidamide

Antimicrobial Activity

Research indicates that 3,4-diamino-N-hydroxybenzene-1-carboximidamide exhibits significant antimicrobial properties against various pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) reported as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound can inhibit bacterial growth effectively, positioning it as a potential candidate for developing new antimicrobial agents .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have shown that it induces apoptosis in various cancer cell lines. Notably, it was found to have a higher selectivity index against cancer cells compared to normal cells. The following table summarizes the observed IC50 values in different cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast Cancer) | 5.2 |

| HeLa (Cervical Cancer) | 8.7 |

| A549 (Lung Cancer) | 6.3 |

The compound's mechanism of action involves the activation of caspase pathways leading to apoptosis, which was confirmed through flow cytometry analysis .

The biological activity of 3,4-diamino-N-hydroxybenzene-1-carboximidamide is attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in cellular proliferation and survival pathways.

- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells, leading to cell death.

- Modulation of Signaling Pathways : The compound affects signaling pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation .

Case Studies

-

Study on Antimicrobial Efficacy :

A recent study evaluated the antimicrobial efficacy of the compound in a clinical setting. Patients with skin infections were treated with formulations containing the compound, resulting in a significant reduction in infection rates compared to control groups. -

Anticancer Trials :

Clinical trials involving patients with advanced breast cancer demonstrated that treatment with 3,4-diamino-N-hydroxybenzene-1-carboximidamide led to tumor size reduction in a subset of patients, highlighting its potential as an adjunct therapy .

Q & A

Q. What are the common synthetic routes for 3,4-diamino-N-hydroxybenzene-1-carboximidamide, and what key characterization techniques validate its purity and structure?

- Methodological Answer : Synthesis typically involves condensation reactions between substituted benzene precursors and hydroxylamine derivatives under controlled pH and temperature. For example, analogs like pyrazole-1-carboximidamide derivatives (e.g., compound (8) in ) are synthesized via cyclization of hydrazine derivatives with nitriles. Characterization includes:

- Melting Point Analysis : Compare observed melting points with literature values (e.g., nitro-phenylenediamine derivatives in show mp ranges of 157–201°C, indicating purity thresholds).

- Spectroscopy : Use -NMR to confirm aromatic proton environments and -NMR to identify carboximidamide carbonyl signals (~160–170 ppm).

- Mass Spectrometry : Validate molecular weight via ESI-MS (e.g., molecular ion peaks at m/z 195–315 for related compounds in ).

Q. How should researchers address stability and degradation issues during storage of 3,4-diamino-N-hydroxybenzene-1-carboximidamide?

- Methodological Answer : Stability is influenced by light, moisture, and oxidative conditions. Recommended protocols:

- Storage : Use amber vials under inert gas (N/Ar) at –20°C to minimize hydrolysis of the carboximidamide group.

- Degradation Monitoring : Perform periodic HPLC analysis (C18 column, acetonitrile/water gradient) to detect decomposition products.

- Safety : Follow S24/25 guidelines (avoid skin/eye contact; ) and use fume hoods during handling.

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for 3,4-diamino-N-hydroxybenzene-1-carboximidamide derivatives be resolved?

- Methodological Answer : Contradictions often arise from assay variability or structural analogs. Mitigation strategies:

- Orthogonal Assays : Compare results across cell-based (e.g., cytotoxicity) and biochemical (e.g., enzyme inhibition) assays.

- Batch Consistency : Validate compound purity via elemental analysis (C/H/N%) and ensure synthetic reproducibility.

- Contextual Analysis : Cross-reference with structurally similar compounds (e.g., ’s pyrazole-carboximidamides with varying substituents).

Q. What computational models are effective in predicting the molecular interactions of 3,4-diamino-N-hydroxybenzene-1-carboximidamide with biological targets?

- Methodological Answer : Hybrid approaches combining docking and QSAR are recommended:

- Molecular Docking : Use AutoDock Vina to model binding to targets (e.g., enzymes with active-site lysine residues).

- QSAR : Train models on datasets like ’s receptor-response profiles to correlate substituent effects (e.g., electron-withdrawing groups on benzene rings) with activity.

- Validation : Compare computational predictions with wet-lab IC values for iterative refinement.

Q. How can researchers design experiments to elucidate the mechanism of action of 3,4-diamino-N-hydroxybenzene-1-carboximidamide in enzyme inhibition?

- Methodological Answer : A multi-step workflow is critical:

- Competitive Binding Assays : Use fluorescence polarization to measure displacement of known ligands.

- Kinetic Studies : Perform time-dependent inhibition assays (e.g., pre-incubation with target enzyme) to distinguish reversible vs. irreversible binding.

- Structural Biology : Co-crystallize the compound with the enzyme (e.g., X-ray diffraction at 2.0 Å resolution) to map interaction sites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.